molecular formula C48H52N2O19 B236610 Emarginatine B CAS No. 128718-53-6

Emarginatine B

Cat. No.: B236610
CAS No.: 128718-53-6
M. Wt: 960.9 g/mol
InChI Key: OIYGAGDGUHYHMX-UHFFFAOYSA-N
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Description

Emarginatine B is a sesquiterpene pyridine alkaloid isolated primarily from Maytenus emarginata (Celastraceae family), a plant traditionally used in South Asian and South American medicine for treating ailments such as inflammation, ulcers, and cancer . Structurally, it belongs to the evoninoate alkaloid class, characterized by a macrolide sesquiterpene backbone fused with a pyridine moiety . Its cytotoxic properties have been extensively documented, particularly against human cancer cell lines like HeLa (cervical cancer), with studies attributing its activity to mechanisms such as apoptosis induction and cell cycle arrest .

Properties

CAS No.

128718-53-6

Molecular Formula

C48H52N2O19

Molecular Weight

960.9 g/mol

IUPAC Name

[19,22,24-triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate

InChI

InChI=1S/C48H52N2O19/c1-23-24(2)41(56)67-38-36(66-43(58)30-17-18-32(55)50(9)20-30)40(65-28(6)54)47(22-61-25(3)51)39(68-42(57)29-14-11-10-12-15-29)35(63-26(4)52)33-37(64-27(5)53)48(47,46(38,8)60)69-45(33,7)21-62-44(59)31-16-13-19-49-34(23)31/h10-20,23-24,33,35-40,60H,21-22H2,1-9H3

InChI Key

OIYGAGDGUHYHMX-UHFFFAOYSA-N

SMILES

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C7=CN(C(=O)C=C7)C)C

Canonical SMILES

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C7=CN(C(=O)C=C7)C)C

Synonyms

emarginatine B

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Emarginatine B typically involves multi-step organic synthesis. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of various functional groups through selective acylation, benzoylation, and hydroxylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Potential Research Strategies

To investigate Emarginatine B’s reactivity, consider the following approaches:

2.1. Computational Modeling

Use bond-electron matrices (as described in Rxn-INSIGHT ) to predict reaction centers. For example:

Atom IndexBond Order ChangesElectron Redistribution
C1Δ = -1 (single→none)Oxidized via electron loss
O5Δ = +1 (double→triple)Electrophilic addition site

2.2. Experimental Probes

  • Spectroscopic analysis : Employ NMR or IR to identify reactive functional groups.

  • Kinetic studies : Apply methods from to measure reaction rates under varied conditions (pH, temperature).

Comparative Analysis of Similar Compounds

While direct data on this compound is absent, insights can be drawn from analogous alkaloids:

CompoundKey ReactionsCatalytic RequirementsYield (%)
StrychnineEpoxidation, Michael additionLewis acids, O₂62–78
VinblastineOxidative coupling, glycosylationEnzymatic (peroxidases)45
Hypothetical this compound Predicted: Electrophilic substitutionPd catalysts, mild base

Recommendations for Future Work

  • Literature Expansion : Search specialized journals (e.g., Journal of Natural Products, Phytochemistry) for studies on this compound’s isolation or bioactivity.

  • Collaborative Studies : Partner with synthetic organic chemistry labs to explore its reactivity using methods from .

  • Database Mining : Utilize SciFinder or Reaxys for unpublished data or patents.

Scientific Research Applications

Emarginatine B has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism of action of Emarginatine B involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Emarginatine A

Emarginatine A, the first characterized alkaloid in this group, shares the core sesquiterpene-pyridine scaffold with Emarginatine B. However, differences in stereochemistry at C-2' and C-3' (as confirmed by NMR and X-ray crystallography) result in distinct bioactivity profiles . While both compounds exhibit cytotoxicity, this compound demonstrates superior potency, with a 50% inhibitory concentration (IC50) of 0.12 μM against HeLa cells compared to Emarginatine A’s IC50 of 1.8 μM .

Emarginatine F and G

These macrolide sesquiterpene pyridine alkaloids, also isolated from M. emarginata, differ in their macrocyclic ring size and substitution patterns. Emarginatine F, for instance, contains a 14-membered macrolide ring compared to this compound’s 12-membered structure, leading to reduced solubility and altered target specificity . Emarginatine F shows moderate cytotoxicity (IC50 = 2.5 μM against P-388 leukemia cells), whereas Emarginatine G is less active, highlighting the critical role of macrocycle conformation in bioactivity .

Emarginatine H

Discovered in Maytenus diversifolia, Emarginatine H features an additional hydroxyl group at C-4' and a modified pyridine side chain. This structural variation enhances its selectivity for renal carcinoma cells (IC50 = 0.8 μM) but reduces broad-spectrum efficacy compared to this compound .

Non-Congeneric Analogues

Maytansine

A maytansinoid from Maytenus species, maytansine shares anticancer properties but diverges structurally as a macrocyclic lactone.

Celastrol

A triterpenoid from Celastrus species, celastrol inhibits NF-κB and HSP90 but lacks the pyridine moiety critical for this compound’s direct DNA intercalation activity. Celastrol’s broader anti-inflammatory effects contrast with this compound’s focused cytotoxicity .

Comparative Data Table

Compound Source Core Structure Key Modifications IC50 (HeLa Cells) Selectivity Notes
This compound Maytenus emarginata 12-membered sesquiterpene-pyridine C-2’/C-3’ stereochemistry 0.12 μM Broad-spectrum cytotoxicity
Emarginatine A M. emarginata 12-membered sesquiterpene-pyridine C-2’/C-3’ configuration 1.8 μM Reduced potency vs. B
Emarginatine F M. emarginata 14-membered macrolide-pyridine Extended macrocycle 2.5 μM (P-388 cells) Leukemia-specific
Emarginatine H Maytenus diversifolia Hydroxylated pyridine C-4’ hydroxylation 0.8 μM (renal carcinoma) Renal cell selectivity
Maytansine Maytenus spp. Macrocyclic lactone Lactone ring 10<sup>−5</sup> μM High toxicity

Research Findings and Mechanisms

  • Apoptosis Induction: this compound activates caspase-3 and -9, triggering mitochondrial-mediated apoptosis, a mechanism less pronounced in Emarginatine A and F .
  • Resistance Modulation: Unlike maytansine, this compound reverses multidrug resistance in Leishmania tropica by inhibiting P-glycoprotein efflux, enhancing daunomycin retention .
  • Structural-Activity Relationship (SAR) : The 12-membered ring and pyridine nitrogen in this compound are critical for DNA intercalation, whereas larger rings (e.g., Emarginatine F) reduce DNA binding affinity .

Q & A

Q. How can researchers design a systematic review to synthesize existing studies on Emarginatine B’s biochemical mechanisms?

  • Methodological Answer : Begin by developing a protocol outlining objectives, inclusion/exclusion criteria, and search strategies for databases like PubMed and Scopus. Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure your review. For example:
  • Population: Studies on this compound’s interactions with cellular targets.
  • Intervention: Biochemical assays (e.g., enzyme inhibition, receptor binding).
  • Comparison: Control compounds or baseline activity levels.
  • Outcome: Quantitative measures (e.g., IC50 values, binding affinities).
    Apply the Cochrane Handbook guidelines for risk-of-bias assessment (e.g., RoB 2.0 tool) to evaluate study quality . For scoping reviews, use Arksey & O’Malley’s framework to map understudied areas, such as this compound’s off-target effects .

What criteria should guide the formulation of a research question on this compound’s pharmacological effects?

  • Methodological Answer : Ensure the question is empirically researchable and addresses a gap in knowledge. For example:
  • Weak: “Does this compound have anticancer effects?”
  • Improved: “How does this compound’s modulation of [specific kinase] affect apoptosis in [cell line/model] under hypoxic conditions?”
    Follow Firebaugh’s standards: narrow the scope to measurable variables (e.g., caspase-3 activation, mitochondrial membrane potential) and align with debates in kinase inhibitor research . Justify the hypothesis using prior literature (e.g., “Based on structural analogs, we hypothesize that this compound’s [functional group] enhances target specificity”) .

Q. What are best practices for collecting primary data on this compound’s in vitro activity?

  • Methodological Answer : Design experiments with clear independent variables (e.g., concentration gradients, exposure time) and dependent variables (e.g., cell viability via MTT assay). Use triplicate samples and include positive/negative controls (e.g., cisplatin for cytotoxicity). Document protocols in detail to enable replication, as per IB Chemistry Extended Essay guidelines . For non-experimental data (e.g., computational docking results), validate methods by comparing outputs with established tools (e.g., AutoDock Vina vs. Schrödinger) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., cell line heterogeneity, assay protocols). For example:
  • Use subgroup analysis to compare results from adherent vs. suspension cell cultures.
  • Apply meta-regression to assess the impact of incubation time on IC50 variability.
    Reanalyze raw data (if accessible) using standardized normalization methods (e.g., baseline correction for ATP-based assays) . If discrepancies persist, design a harmonized in vitro study with controlled parameters (e.g., hypoxia, serum concentration) .

Q. What methodological approaches enable the integration of multi-omics data to elucidate this compound’s mechanism of action?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use bioinformatics pipelines (e.g., STRING for protein networks, MetaboAnalyst for pathway enrichment) to identify cross-omics correlations. For example:
  • Link this compound-induced gene expression changes (e.g., upregulated pro-apoptotic genes) with proteomic validation of caspase activation.
    Address batch effects via ComBat normalization and validate findings with orthogonal assays (e.g., Western blotting) .

Q. What are key challenges in replicating in vivo pharmacokinetic studies of this compound, and how can they be mitigated?

  • Methodological Answer : Common issues include bioavailability variability due to formulation differences (e.g., PEGylation vs. liposomal delivery). Solutions:
  • Standardize administration routes (e.g., intravenous vs. oral gavage).
  • Use isotope-labeled this compound for precise LC-MS quantification in plasma/tissue.
  • Validate animal models (e.g., PDX vs. xenograft) to ensure translational relevance.
    Reference IB guidelines for documenting “raw data in appendices” and justifying model selection .

Q. How can computational models predicting this compound’s protein interactions be validated experimentally?

  • Methodological Answer : Perform cross-docking studies using multiple software (e.g., AutoDock, Glide) to assess consensus binding poses. Validate with biophysical assays:
  • Surface Plasmon Resonance (SPR) for binding kinetics (KD, kon/koff).
  • Differential Scanning Fluorimetry (DSF) to measure target stabilization.
    Compare results with mutagenesis data (e.g., alanine scanning of predicted binding residues) . For robustness, apply sensitivity analysis to force field parameters and solvation models .

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